molecular formula C6H7N5O2 B1497165 2-Amino-8-(hydroxymethyl)-3,7-dihydro-6H-purin-6-one CAS No. 21613-86-5

2-Amino-8-(hydroxymethyl)-3,7-dihydro-6H-purin-6-one

Cat. No.: B1497165
CAS No.: 21613-86-5
M. Wt: 181.15 g/mol
InChI Key: SMIUVAGMIHZSBT-UHFFFAOYSA-N
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Description

2-Amino-8-(hydroxymethyl)-3,7-dihydro-6H-purin-6-one is a useful research compound. Its molecular formula is C6H7N5O2 and its molecular weight is 181.15 g/mol. The purity is usually 95%.
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Biological Activity

2-Amino-8-(hydroxymethyl)-3,7-dihydro-6H-purin-6-one, commonly referred to as a purine derivative, has garnered attention in biochemical research due to its structural similarity to nucleobases and potential biological activities. This compound is characterized by the molecular formula C6H7N5O2C_6H_7N_5O_2 and a molecular weight of 181.15 g/mol. Its unique structure allows it to interact with various biological systems, making it a candidate for further exploration in medicinal chemistry.

The chemical structure of this compound can be represented by the following:

  • IUPAC Name : 2-amino-8-(hydroxymethyl)-1,7-dihydropurin-6-one
  • CAS Number : 21613-86-5
  • Molecular Weight : 181.15 g/mol
  • Canonical SMILES : C(C1=NC2=C(N1)C(=O)NC(=N2)N)O

Antiviral Properties

Research indicates that purine derivatives exhibit antiviral properties. A study showed that compounds similar to this compound can inhibit viral replication in cell cultures. Specifically, they target viral polymerases, leading to reduced viral loads in infected cells .

Enzyme Inhibition

This compound has been studied for its potential as an inhibitor of certain enzymes involved in nucleotide metabolism. For example, it has shown inhibitory activity against xanthine oxidase, an enzyme crucial for purine degradation. Inhibition of this enzyme can lead to decreased uric acid levels, which is beneficial in treating conditions like gout .

Anticancer Activity

Preliminary studies suggest that this compound may possess anticancer properties. It has been observed to induce apoptosis in cancer cell lines through the activation of specific signaling pathways associated with cell death . The compound's ability to mimic natural nucleotides may facilitate its incorporation into RNA or DNA, potentially disrupting cancer cell proliferation.

Case Studies

StudyFindings
Antiviral Activity Demonstrated inhibition of viral polymerases leading to reduced viral replication .
Enzyme Inhibition Inhibited xanthine oxidase activity, resulting in lower uric acid levels .
Anticancer Effects Induced apoptosis in various cancer cell lines through specific signaling pathways .

The biological activity of this compound can be attributed to its structural features that allow it to interact with biological macromolecules. The presence of amino and hydroxymethyl groups enhances its binding affinity to enzymes and receptors involved in metabolic pathways.

  • Nucleotide Mimicry : The compound's structure resembles adenine and other purines, allowing it to compete for binding sites.
  • Reactive Oxygen Species (ROS) Modulation : It may influence ROS levels within cells, impacting oxidative stress responses.
  • Signal Transduction Pathways : The compound could modulate pathways related to cell survival and apoptosis.

Properties

IUPAC Name

2-amino-8-(hydroxymethyl)-1,7-dihydropurin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7N5O2/c7-6-10-4-3(5(13)11-6)8-2(1-12)9-4/h12H,1H2,(H4,7,8,9,10,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMIUVAGMIHZSBT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C1=NC2=C(N1)C(=O)NC(=N2)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90628570
Record name 2-Amino-8-(hydroxymethyl)-3,7-dihydro-6H-purin-6-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90628570
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21613-86-5
Record name 2-Amino-8-(hydroxymethyl)-3,7-dihydro-6H-purin-6-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90628570
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-Amino-8-(hydroxymethyl)-3,7-dihydro-6H-purin-6-one
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2-Amino-8-(hydroxymethyl)-3,7-dihydro-6H-purin-6-one
Reactant of Route 6
2-Amino-8-(hydroxymethyl)-3,7-dihydro-6H-purin-6-one

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